

AMG-397 off-target effects and kinase screening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMG-397

Cat. No.: B1574543

[Get Quote](#)

Technical Support Center: AMG-397

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects and kinase screening of **AMG-397**, a potent and selective oral inhibitor of Myeloid Cell Leukemia 1 (MCL-1).

I. Frequently Asked Questions (FAQs)

Q1: What is the primary known safety concern with **AMG-397**?

A1: The primary safety concern that led to the clinical hold of **AMG-397** is cardiotoxicity.^{[1][2]} This has been a recurring issue for several MCL-1 inhibitors that have entered clinical trials.^[2]

Q2: Is the cardiotoxicity of **AMG-397** caused by off-target kinase effects?

A2: While **AMG-397** has been evaluated for off-target interactions, the prevailing hypothesis is that the observed cardiotoxicity is an on-target effect related to the inhibition of MCL-1 in cardiomyocytes.^{[3][4]} MCL-1 is known to play a crucial role in mitochondrial function and survival of cardiomyocytes.^{[3][4]} Inhibition of MCL-1 in these cells can disrupt mitochondrial integrity, leading to cell death that is often necrotic rather than apoptotic.

Q3: Were any off-target interactions identified for **AMG-397**?

A3: According to the clinical trial protocol for NCT03465540, **AMG-397** was found to interact with several off-target receptors in vitro. However, these interactions were not anticipated to be clinically significant within the proposed therapeutic dose range. Specific details of these off-target interactions and the receptors involved are not publicly available.

Q4: Was **AMG-397** screened against a panel of kinases?

A4: As a standard part of preclinical development for kinase inhibitors, it is highly probable that **AMG-397** was screened against a kinase panel to assess its selectivity. However, the specific results of such a kinome scan for **AMG-397** are not publicly disclosed.

Q5: How can I assess the potential for cardiotoxicity of an MCL-1 inhibitor in my experiments?

A5: It is recommended to use a multi-pronged approach. In vitro, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a valuable model to assess effects on viability, contractility, and mitochondrial function. For in vivo studies, rodent models can provide insights into systemic effects, and monitoring cardiac biomarkers such as troponin is crucial.

II. Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |
|--|--|--|
| Unexpected cell death in non-cancerous cell lines | On-target MCL-1 inhibition in cells dependent on MCL-1 for survival. | Verify the MCL-1 dependency of your cell line. Consider using cell lines with known low MCL-1 dependence as negative controls. |
| Off-target effects. | Perform a broader screening of your compound against a panel of relevant kinases and receptors to identify potential off-target liabilities. | |
| Inconsistent results in cardiomyocyte viability assays | Poor compound solubility or stability in media. | Prepare fresh stock solutions of AMG-397 and ensure complete dissolution before adding to the culture media. |
| Insufficient treatment duration to observe effects. | Extend the treatment duration (e.g., 48-72 hours) as cardiotoxic effects may be delayed. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity. | |
| Difficulty distinguishing between apoptosis and necrosis in cardiomyocytes | MCL-1 inhibitor-induced cardiotoxicity often manifests as necrosis. | Use a combination of assays. For example, Annexin V/Propidium Iodide (PI) staining can help differentiate between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive). |

III. Data Presentation

While specific quantitative data for **AMG-397**'s off-target kinase profile is not publicly available, a typical kinase screening dataset would be presented as follows:

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical MCL-1 Inhibitor

| Kinase Target | IC ₅₀ (nM) | % Inhibition @ 1 μ M |
|-------------------|-----------------------|--------------------------|
| MCL-1 (On-Target) | 0.5 | 99% |
| Kinase A | >10,000 | <10% |
| Kinase B | 5,200 | 25% |
| Kinase C | >10,000 | <5% |
| ... | ... | ... |
| Kinase X | 8,500 | 15% |

This table is a template. Actual data for **AMG-397** is not publicly available.

IV. Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiolabeled ATP Method)

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the concentration of the test compound (e.g., **AMG-397**) required to inhibit 50% of the kinase activity (IC₅₀).

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)

- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Adenosine triphosphate (ATP), non-radiolabeled
- [γ -³²P]ATP
- Test compound stock solution (in DMSO)
- Phosphoric acid (85%)
- P81 phosphocellulose paper
- Scintillation vials and scintillation fluid
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound in kinase reaction buffer.
- In a microcentrifuge tube, combine the kinase, substrate, and diluted test compound.
- Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ -³²P]ATP. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Dry the P81 paper and place it in a scintillation vial with scintillation fluid.
- Quantify the incorporated radioactivity using a scintillation counter.

- Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cardiomyocyte Contractility Assay

This protocol outlines a general method for assessing the effect of a compound on the contractility of cardiomyocytes in vitro.

Objective: To evaluate the impact of the test compound on the beating rate and amplitude of cultured cardiomyocytes.

Materials:

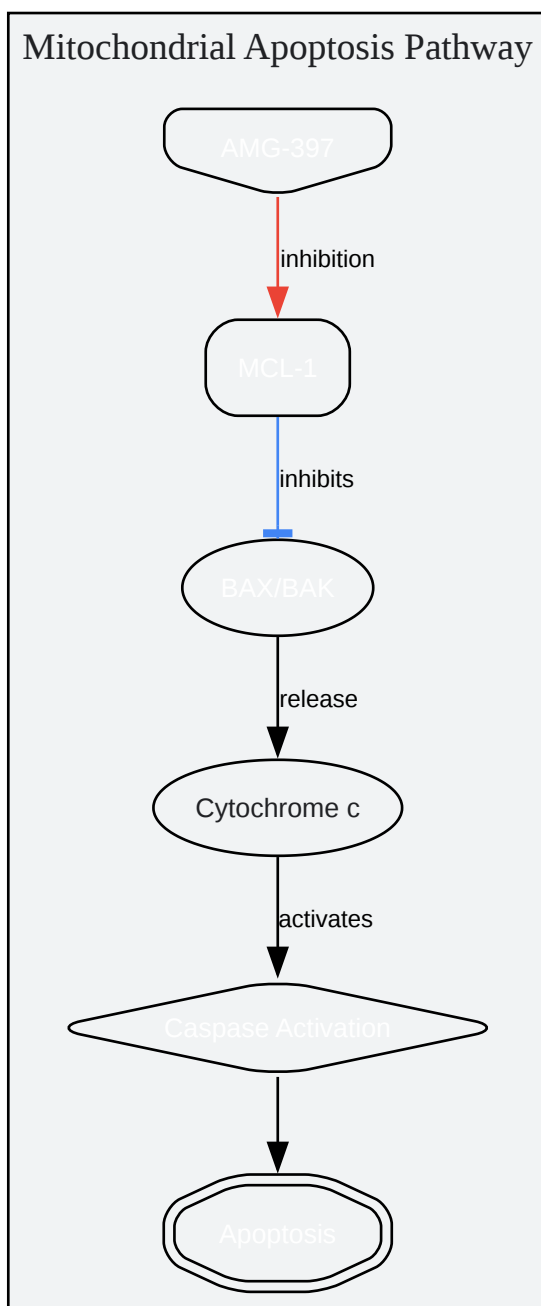
- Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
- Cardiomyocyte culture medium
- Multi-well plates suitable for microscopy
- Test compound stock solution (in DMSO)
- High-speed video microscopy system
- Image analysis software capable of motion tracking

Procedure:

- Plate hiPSC-CMs on multi-well plates and culture until a spontaneously contracting monolayer is formed.
- Acquire baseline video recordings of cardiomyocyte contractility before adding the test compound.
- Add the test compound at various concentrations to the culture medium. Include a vehicle control (DMSO).

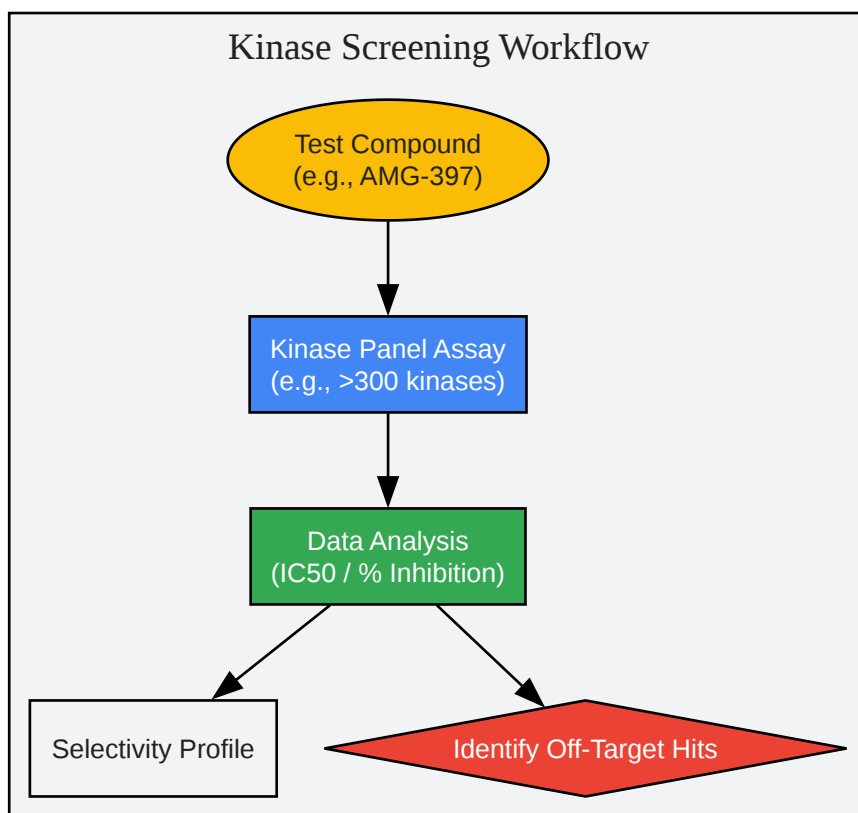
- Incubate the cells with the compound for the desired duration (e.g., acute exposure for minutes to hours, or chronic exposure for days).
- Following incubation, acquire video recordings of cardiomyocyte contractility at each concentration.
- Use image analysis software to quantify contractility parameters such as beat rate, amplitude of contraction, and contraction/relaxation kinetics.
- Compare the contractility parameters of compound-treated cells to the baseline and vehicle control to determine the effect of the compound.

V. Visualizations



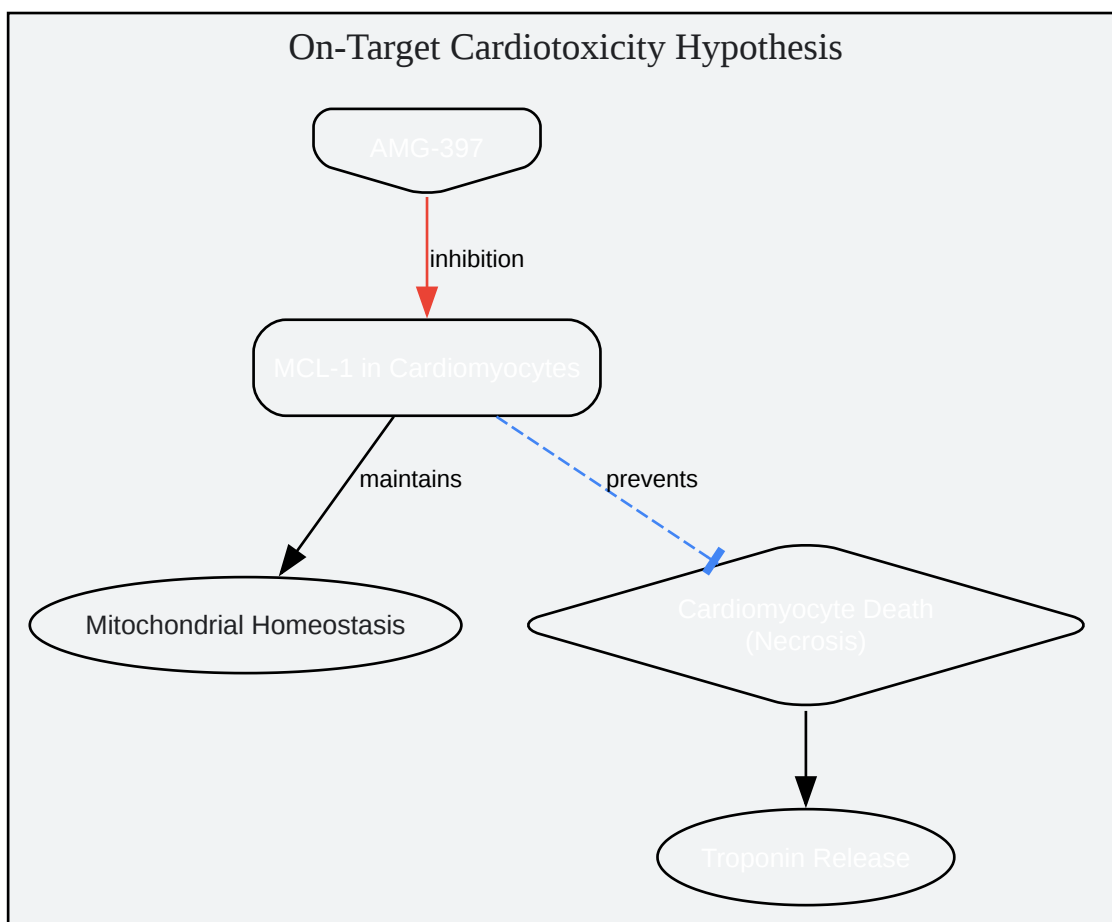
[Click to download full resolution via product page](#)

Caption: **AMG-397** Mechanism of Action in Apoptosis.



[Click to download full resolution via product page](#)

Caption: General Workflow for Kinase Inhibitor Screening.



[Click to download full resolution via product page](#)

Caption: Hypothesized On-Target Cardiotoxicity of **AMG-397**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. probiologists.com [probiologists.com]
- 2. captortheraapeutics.com [captortheraapeutics.com]
- 3. researchgate.net [researchgate.net]

- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AMG-397 off-target effects and kinase screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574543#amg-397-off-target-effects-and-kinase-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com